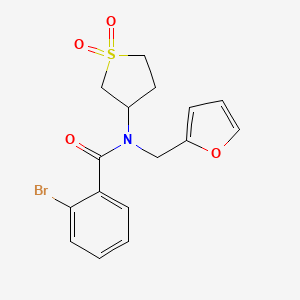![molecular formula C24H21ClN4O4 B4393683 4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B4393683.png)
4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE
Overview
Description
4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with chloro, nitro, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common route includes:
Chlorination: The addition of a chlorine atom, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The formation of the benzamide structure, typically through the reaction of an amine with a carboxylic acid derivative.
Piperazine Coupling: The attachment of the piperazinyl group, which can be facilitated by using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-chloro-2-amino-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 2-[(4-phenyl-1-piperazinyl)carbonyl]aniline.
Scientific Research Applications
4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to the presence of the piperazine moiety.
Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, through binding interactions facilitated by its functional groups. The nitro and chloro groups can participate in hydrogen bonding and van der Waals interactions, while the piperazine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Similar in structure but lacks the piperazinyl and benzamide groups.
2-chloro-4-nitroanisole: Contains a methoxy group instead of the piperazinyl and benzamide groups.
2-nitrobenzamide: Lacks the chloro and piperazinyl groups.
Uniqueness
4-CHLORO-2-NITRO-N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperazine ring is particularly notable, as it is a common motif in many pharmacologically active compounds.
Properties
IUPAC Name |
4-chloro-2-nitro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c25-17-10-11-20(22(16-17)29(32)33)23(30)26-21-9-5-4-8-19(21)24(31)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRAQXKCLHIZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B4393613.png)
![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)
![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4393620.png)

![2-[(2-Methoxy-5-methylphenyl)sulfonylamino]propanamide](/img/structure/B4393630.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)


![Methyl 2-amino-1',2'-dimethyl-5'-oxospiro[indeno[2,1-d][1,3]oxazole-4,4'-pyrrole]-3'-carboxylate](/img/structure/B4393682.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)


![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
